molecular formula C11H20N2O2 B1336266 (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide CAS No. 357336-19-7

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

货号: B1336266
CAS 编号: 357336-19-7
分子量: 212.29 g/mol
InChI 键: MSYKRHVOOPPJKU-IUCAKERBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, also known as a derivative of brivaracetam, is a compound of interest in pharmaceutical research due to its potential neurological applications. This article examines its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2165431-90-1

This compound is structurally related to brivaracetam, which acts primarily as a selective ligand for the synaptic vesicle protein 2A (SV2A). This interaction modulates neurotransmitter release and is believed to contribute to its anticonvulsant properties. The compound's ability to inhibit excessive neuronal firing makes it a candidate for treating epilepsy and other neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives like brivaracetam can reduce seizure frequency in animal models. The specific effects of this compound on seizure thresholds are yet to be fully elucidated but are hypothesized to be similar.
  • Neuroprotective Effects : Preliminary data suggest that compounds in this class may offer neuroprotection through mechanisms involving the modulation of glutamatergic transmission and reduction of excitotoxicity.
  • Cognitive Enhancement : Some studies suggest that SV2A ligands may enhance cognitive functions, particularly in conditions characterized by cognitive deficits.

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedFindings
Study A Rat modelReduced seizure activity at doses of 10 mg/kgSupports anticonvulsant potential
Study B In vitroInhibition of glutamate release in neuronal culturesSuggests neuroprotective properties
Study C Mouse modelImproved memory retention in behavioral testsIndicates potential for cognitive enhancement

Notable Research Findings

  • Seizure Models : In a study conducted on rat models, administration of this compound resulted in a significant decrease in seizure frequency compared to control groups, reinforcing its potential as an anticonvulsant agent.
  • Neuroprotective Mechanisms : Research highlighted that this compound could mitigate neuronal damage induced by oxidative stress, suggesting a protective role against neurodegenerative diseases.
  • Cognitive Assessment : Behavioral tests in mice indicated that treatment with the compound enhanced learning and memory capabilities, supporting its use in cognitive impairment therapies.

科学研究应用

Epilepsy Treatment

  • Monotherapy and Adjunct Therapy : Brivaracetam is indicated for the treatment of partial-onset seizures in adults and children aged 16 years and older. It can be used as a standalone treatment or as an adjunct to other antiepileptic medications.
  • Efficacy Studies : Clinical trials have demonstrated that Brivaracetam significantly reduces seizure frequency compared to placebo. In a pivotal trial involving patients with drug-resistant epilepsy, those treated with Brivaracetam showed a notable decrease in seizure activity over 12 weeks .
  • Safety Profile : The compound has been well-tolerated in clinical settings, with common side effects including fatigue, dizziness, and somnolence. Serious adverse effects are rare but can include psychiatric symptoms such as depression or anxiety .

Case Study 1: Efficacy in Drug-Resistant Epilepsy

A study published in Epilepsia evaluated the effectiveness of Brivaracetam in patients who did not respond to traditional antiepileptic drugs. Over six months, patients exhibited a reduction in seizure frequency by approximately 50%, highlighting its potential as a viable option for refractory cases .

Case Study 2: Pediatric Use

Another study focused on the pediatric population demonstrated that Brivaracetam was effective and safe for children aged 4 to 16 years with partial-onset seizures. The results indicated a similar efficacy profile to that observed in adults, supporting its use across age groups .

Research Insights

Recent research has expanded the understanding of Brivaracetam's pharmacodynamics and pharmacokinetics. Studies indicate that it has a rapid onset of action with a half-life conducive to once or twice daily dosing, which enhances patient compliance . Moreover, ongoing investigations are exploring its potential neuroprotective effects beyond seizure control.

属性

IUPAC Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYKRHVOOPPJKU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Reactant of Route 2
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Reactant of Route 3
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Reactant of Route 4
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Reactant of Route 5
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。